molecular formula C12H15ClO3 B15043635 Ethyl (4-chloro-3,5-dimethylphenoxy)acetate CAS No. 167995-29-1

Ethyl (4-chloro-3,5-dimethylphenoxy)acetate

Cat. No.: B15043635
CAS No.: 167995-29-1
M. Wt: 242.70 g/mol
InChI Key: BYHLSWXJCVEMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a 4-chloro-3,5-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 4-chloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-chloro-3,5-dimethylphenoxyacetic acid or 4-chloro-3,5-dimethylphenoxyacetone.

    Reduction: 4-chloro-3,5-dimethylphenoxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-chloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethyl groups on the phenoxy ring can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenoxyacetic acid
  • 4-Chloro-3,5-dimethylphenoxyacetonitrile
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid or nitrile counterparts. The presence of the ethyl ester group can also influence the compound’s solubility and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

167995-29-1

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3

InChI Key

BYHLSWXJCVEMBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C(=C1)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.